
N-(1-cyano-2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2-phenylethyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a phenyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-phenylethyl)prop-2-enamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct condensation reaction between S-(+)-α-phenyl ethylamine and prop-2-enoyl chloride . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves solvent-free methods to enhance yield and reduce environmental impact. For example, the reaction of aryl amines with ethyl cyanoacetate can be performed without solvent at elevated temperatures . This method is advantageous as it minimizes the use of hazardous solvents and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(1-cyano-2-phenylethyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyano-2-phenylethyl)prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Acrylfentanyl: An analog of fentanyl with a similar structure but different pharmacological properties.
N-(1S)-1-phenylethyl]prop-2-enamide: A related compound with similar synthetic routes and applications.
Uniqueness
N-(1-cyano-2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, in particular, allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(1-cyano-2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)14-11(9-13)8-10-6-4-3-5-7-10/h2-7,11H,1,8H2,(H,14,15) |
InChI Key |
BQZZZJPWGUAUDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



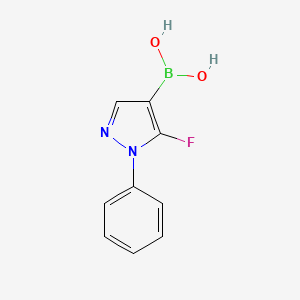


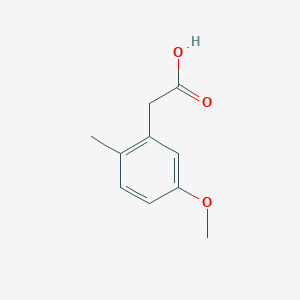
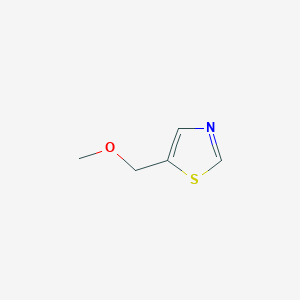
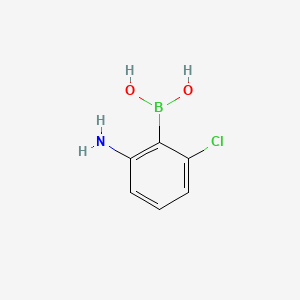
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
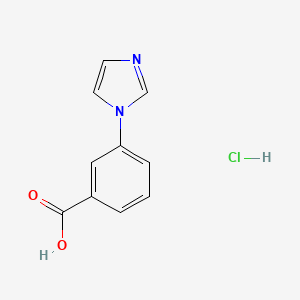
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid](/img/structure/B15298359.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)
![1-[3-(Difluoromethyl)phenyl]piperazine](/img/structure/B15298401.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
